molecular formula C16H23NO B14495564 5,7-Ditert-butyl-2-methyl-1,3-benzoxazole CAS No. 64130-73-0

5,7-Ditert-butyl-2-methyl-1,3-benzoxazole

Cat. No.: B14495564
CAS No.: 64130-73-0
M. Wt: 245.36 g/mol
InChI Key: WJIWWYOXMATZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Ditert-butyl-2-methyl-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C₁₆H₂₃NO. It is a derivative of benzoxazole, characterized by the presence of two tert-butyl groups at positions 5 and 7, and a methyl group at position 2. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Ditert-butyl-2-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with tert-butyl-substituted aldehydes under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Ditert-butyl-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5,7-Ditert-butyl-2-methyl-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Ditert-butyl-2-methyl-1,3-benzoxazole involves its interaction with various molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,7-di-tert-butylbenzoxazole
  • 2-Methyl-5,7-di-tert-butyl-1,3-benzoxazole
  • 5,7-di-tert-butyl-2-methyl-benzooxazole

Uniqueness

5,7-Ditert-butyl-2-methyl-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

64130-73-0

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

5,7-ditert-butyl-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C16H23NO/c1-10-17-13-9-11(15(2,3)4)8-12(14(13)18-10)16(5,6)7/h8-9H,1-7H3

InChI Key

WJIWWYOXMATZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.